molecular formula C19H28BN3O5 B611149 Taniborbactam CAS No. 1613267-49-4

Taniborbactam

Cat. No. B611149
M. Wt: 389.26
InChI Key: PFZUWUXKQPRWAL-OFCDMGMCSA-N
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Description

Taniborbactam (VNRX-5133) is a boronic-acid-containing pan-spectrum β-lactamase inhibitor . It is the first pan-spectrum β-lactamase inhibitor to enter clinical development . It is being developed in combination with cefepime for the treatment of infections caused by β-lactamase-producing Carbapenem-Resistant Enterobacterales (CRE) and Carbapenem-Resistant Pseudomonas aeruginosa (CRPA) .


Synthesis Analysis

Taniborbactam was discovered through an iterative program combining medicinal chemistry, structural biology, biochemical testing, and microbiological profiling . The lead optimization process began with narrower-spectrum, weakly active compounds, and resulted in taniborbactam, a boronic-acid-containing pan-spectrum β-lactamase inhibitor .


Molecular Structure Analysis

Taniborbactam is a new type of β-lactamase inhibitor in clinical development . It is a boronic-acid-containing compound . The molecular formula of Taniborbactam is C19H28BN3O5 .


Chemical Reactions Analysis

Taniborbactam is designed to restore the activity of β-lactam antibiotics against carbapenem-resistant Pseudomonas aeruginosa and carbapenem-resistant Enterobacterales . It does this by inhibiting both serine- and metallo-β-lactamase enzymes .


Physical And Chemical Properties Analysis

The molecular weight of Taniborbactam is 389.25 . It has a hydrogen bond donor count of 5 . Approximately 90% of the administered dose of taniborbactam is recovered in urine as intact drug .

Scientific Research Applications

Research Applications of Taniborbactam

1. Combating Multidrug-Resistant Bacteria

Taniborbactam is primarily recognized for its effectiveness against multidrug-resistant Gram-negative bacteria. Its combination with cefepime has shown promising results in treating serious infections caused by such pathogens (Dowell, Dickerson, & Henkel, 2021), (Asempa, Kuti, Nascimento, Pope, Salerno, Troy, Nicolau, 2023).

2. Efficacy in Various Infections

Studies have demonstrated the effectiveness of Taniborbactam in different types of infections, including pneumonia and complicated urinary tract infections (cUTIs). This is particularly relevant for conditions where traditional antibiotics are less effective due to resistance mechanisms (Abdelraouf, Almarzoky Abuhussain, & Nicolau, 2020), (Abdelraouf & Nicolau, 2023).

3. Pharmacokinetics and Safety

Several studies have focused on the pharmacokinetics and safety profile of Taniborbactam, highlighting its low toxicity and minimal side effects, making it a viable option for various patient groups, including those with renal impairment (Dowell, Marbury, Smith, & Henkel, 2022), (Geibel, Dowell, Marbury, Smith, Mcgovern, Richards, & Henkel, 2020).

4. In Vitro Activity Against Resistant Strains

Research has shown that Taniborbactam can restore the activity of β-lactam antibiotics against carbapenem-resistant Enterobacterales and Pseudomonas aeruginosa, addressing a significant challenge in current antibiotic therapy (Hamrick et al., 2019), (Liu et al., 2019).

5. Potential for Treating Difficult Infections

Taniborbactam has shown potential in treating challenging infections due to resistant Gram-negative pathogens, making it a promising candidate for clinical use in various healthcare settings (Wang et al., 2020).

6. Development of Antimicrobial Susceptibility Tests

Efforts are underway to develop automated antimicrobial susceptibility tests for Taniborbactam to facilitate its effective use in clinical laboratories, demonstrating its growing importance in the field of infectious diseases (Fernandez, Williams, Carr, & Renae, 2022).

7. Broad-Spectrum β-Lactamase Inhibition

Taniborbactam's ability to inhibit a wide range of β-lactamases, including metallo- and serine-β-lactamases, positions it as a versatile and broad-spectrum inhibitor, offering new avenues in combating bacterial resistance (Krajnc et al., 2019).

Safety And Hazards

Cefepime–taniborbactam, which contains the highest recommended dose of cefepime (2 g every 8 hours), had a similar risk of adverse events and serious adverse events as meropenem . The most common adverse event in both placebo- and taniborbactam-treated subjects was headache .

properties

IUPAC Name

(3R)-3-[[2-[4-(2-aminoethylamino)cyclohexyl]acetyl]amino]-2-hydroxy-3,4-dihydro-1,2-benzoxaborinine-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28BN3O5/c21-8-9-22-14-6-4-12(5-7-14)10-17(24)23-16-11-13-2-1-3-15(19(25)26)18(13)28-20(16)27/h1-3,12,14,16,22,27H,4-11,21H2,(H,23,24)(H,25,26)/t12?,14?,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZUWUXKQPRWAL-PXCJXSSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C(CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1([C@H](CC2=C(O1)C(=CC=C2)C(=O)O)NC(=O)CC3CCC(CC3)NCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Taniborbactam

CAS RN

1613267-49-4
Record name Taniborbactam [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1613267494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TANIBORBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IGQ156Z07
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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